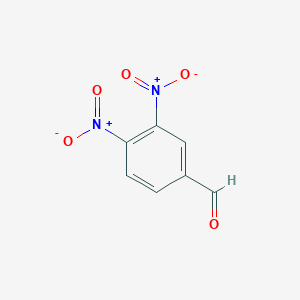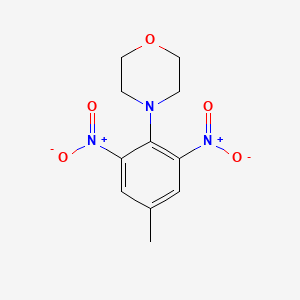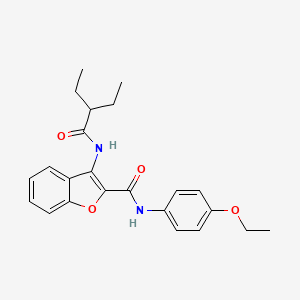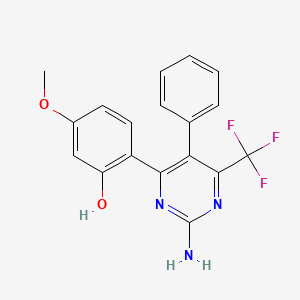
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound is commonly referred to as CMI-977, and it has been shown to have a variety of potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally similar to the specified benzamide have been synthesized for evaluation in various biological activities. For instance, novel derivatives have been developed for their potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. These compounds are synthesized through complex organic reactions, aiming to explore their mechanism of action and therapeutic potential in different disease models.
One significant area of research involves the synthesis of novel benzamides and their evaluation as cyclooxygenase inhibitors, showcasing analgesic and anti-inflammatory activities. For example, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and other heterocyclic compounds derived from natural products, which exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Additionally, research into benzamide derivatives for neuroprotective and neuroregenerative effects has been conducted. For instance, compounds with inhibitory selectivity against histone deacetylase, which are involved in neurodegenerative diseases such as Alzheimer's, have been developed. Lee et al. (2018) reported the development of a series of compounds showing potent inhibitory selectivity against histone deacetylase 6, demonstrating neuroprotective activity and the potential to ameliorate Alzheimer's disease phenotypes (Lee et al., 2018).
Anticancer and Antimicrobial Evaluation
The synthesis and evaluation of benzamide derivatives extend to anticancer and antimicrobial applications. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). This highlights the potential of such compounds in developing new anticancer therapies.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets may depend on its structure and the environment in which it is introduced .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .
Biochemical Pathways
It may affect various pathways depending on its specific targets and mode of action .
Pharmacokinetics
Factors such as its molecular weight, solubility, and stability may influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action, as well as the type of cells or tissues in which it is active .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors may include pH, temperature, the presence of other molecules or ions, and the specific characteristics of the biological environment in which the compound is introduced .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-6-3-12(4-7-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)5-8-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLOPODIIOGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
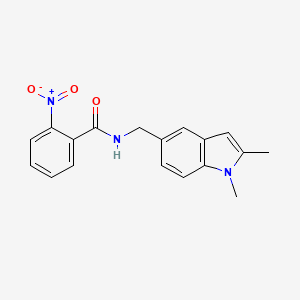
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
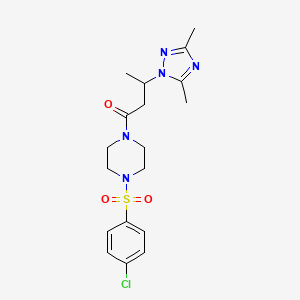

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
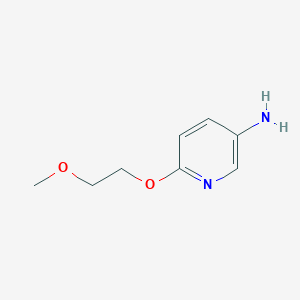
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
